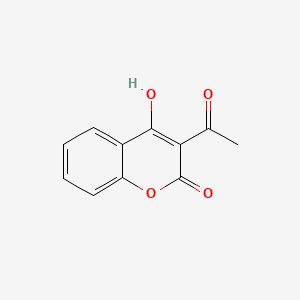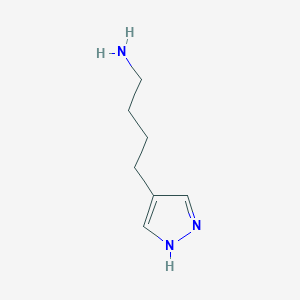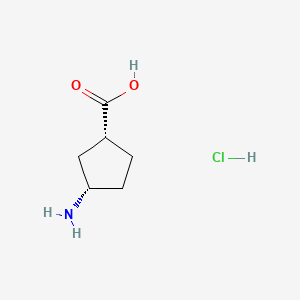
4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine
Vue d'ensemble
Description
4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine (4-APMPA) is a pyrimidine-based molecule that has been studied for its potential therapeutic applications in the biomedical sciences. It is a relatively new compound, having only been synthesized in 2019. 4-APMPA has shown promise as an inhibitor of the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) in cells. Inhibition of PDE4 can lead to increased cAMP levels, which can have beneficial effects in various biological processes.
Applications De Recherche Scientifique
Tumor Necrosis Factor-alpha Induction
4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine, as part of the adamantylaminopyrimidines family, has been identified as a potent inducer of tumor necrosis factor-alpha (TNF-alpha) in murine melanoma cells. This indicates its potential application in cancer research, specifically in studying the mechanisms of TNF-alpha induction and its therapeutic implications (Kazimierczuk et al., 2001).
Catalysis and Hydroxylation
This compound has been studied in the context of diiron(III) complexes for catalyzing the selective hydroxylation of alkanes. The research highlights its efficiency in oxidizing adamantane, showcasing its utility in chemical synthesis and industrial applications (Sankaralingam & Palaniandavar, 2014).
Non-Covalent Interaction Analysis
The non-covalent interactions of this compound derivatives have been quantitatively assessed, providing insights into crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis. This research is crucial in understanding the molecular structure and stability, which is vital for pharmaceutical and material science applications (El-Emam et al., 2020).
Antiviral Activity
The compound has been synthesized and evaluated for its antiviral activities, particularly against the influenza A virus. This demonstrates its potential as a therapeutic agent in antiviral drug development (Kolocouris et al., 1994).
Anticancer and Antimicrobial Properties
Research has shown significant anticancer and antimicrobial properties of adamantylated pyrimidines, which includes this compound. This broadens its potential use in developing new therapeutic agents for treating various cancers and microbial infections (Orzeszko et al., 2004).
Propriétés
IUPAC Name |
4-(1-adamantyl)-6-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c1-9-2-13(18-14(16)17-9)15-6-10-3-11(7-15)5-12(4-10)8-15/h2,10-12H,3-8H2,1H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKSIOBIRKZZII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C23CC4CC(C2)CC(C4)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N,N-dimethyl-5-[(methylamino)methyl]pyridin-2-amine](/img/structure/B1526901.png)
![4-[Bromo(phenyl)methyl]-1,2-difluorobenzene](/img/structure/B1526904.png)
![3-[(2-Methoxyethoxy)methyl]pyrrolidine](/img/structure/B1526905.png)


![1-[(1-Aminopropan-2-YL)oxy]-2-fluorobenzene](/img/structure/B1526908.png)


![(+)-(5Ar,10bs)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate](/img/structure/B1526911.png)

